Sebacoyl biscyclohexylamide
Overview
Description
Sebacoyl biscyclohexylamide is an organic compound with the molecular formula C₃₄H₆₀N₂O₂ and a molecular weight of 528.85 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is known for its unique structure, which includes two cyclohexylamide groups attached to a sebacoyl backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sebacoyl biscyclohexylamide can be synthesized through a polycondensation reaction involving sebacoyl chloride and cyclohexylamine. The reaction typically occurs in an organic solvent such as hexane, under controlled conditions to ensure the formation of the desired product . The general reaction is as follows:
Sebacoyl chloride+2Cyclohexylamine→Sebacoyl biscyclohexylamide+2HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where sebacoyl chloride and cyclohexylamine are combined under controlled temperatures and pressures. The reaction mixture is then purified through distillation or crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Sebacoyl biscyclohexylamide primarily undergoes substitution reactions due to the presence of amide groups. It can also participate in polymerization reactions, forming long-chain polymers .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions typically occur under mild conditions with the presence of a base to neutralize the by-products.
Polymerization Reactions: The compound can undergo step-growth polymerization with diamines or diacid chlorides, forming polyamides
Major Products:
Substitution Reactions: The major products are substituted amides.
Polymerization Reactions: The major products are polyamides, which have applications in the production of fibers and plastics
Scientific Research Applications
Sebacoyl biscyclohexylamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the study of protein interactions and as a reagent in biochemical assays.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biodegradable materials
Industry: this compound is used in the production of high-performance materials, including fibers and coatings
Mechanism of Action
The mechanism of action of sebacoyl biscyclohexylamide involves its ability to form stable amide bonds with other molecules. This property makes it useful in the formation of polymers and in biochemical applications where stable linkages are required . The compound interacts with molecular targets through its amide groups, facilitating the formation of complex structures and materials .
Comparison with Similar Compounds
Sebacoyl biscyclohexylamide can be compared with other similar compounds such as:
Sebacoyl chloride: Used as a precursor in the synthesis of this compound.
Cyclohexylamine: Another precursor used in the synthesis.
Nylon 6,10: A polymer formed from sebacoyl chloride and hexamethylenediamine, which shares similar polymerization properties
Uniqueness: this compound is unique due to its dual cyclohexylamide groups, which provide distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications in research and industry .
Properties
IUPAC Name |
N,N,N',N'-tetracyclohexyldecanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H60N2O2/c37-33(35(29-19-9-5-10-20-29)30-21-11-6-12-22-30)27-17-3-1-2-4-18-28-34(38)36(31-23-13-7-14-24-31)32-25-15-8-16-26-32/h29-32H,1-28H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVYLEGWWLNNLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)CCCCCCCCC(=O)N(C3CCCCC3)C4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H60N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70279746 | |
Record name | Sebacoyl biscyclohexylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70279746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5426-13-1 | |
Record name | NSC14013 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14013 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sebacoyl biscyclohexylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70279746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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